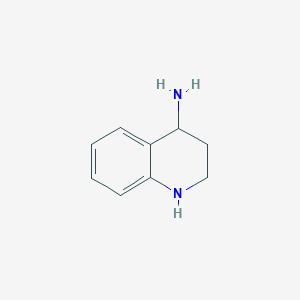

1,2,3,4-Tetrahydroquinolin-4-amine

Übersicht

Beschreibung

1,2,3,4-Tetrahydroquinolin-4-amine (also known as 1,2,3,4-tetrahydro-quinolin-4-ylamine) is a chemical compound with the molecular formula C9H12N2. It falls within the class of tetrahydroquinolines, which are commonly occurring substructures in various biologically active compounds. Notably, these compounds have pharmacological relevance and are found in natural products like the Hancock alkaloids. The Hancock alkaloids, such as angustureine, galipinine, cuspareine, and galipeine, were isolated from the trunk bark of the Venezuelan tree Galipea officinalis Hancock. These alkaloids exhibit cytotoxic, antimalarial, and other biological activities .

Synthesis Analysis

-

Hydroaminoalkylation Reaction

-

Cascade Biocatalysis

Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydroquinolin-4-amine is C9H12N2. Its IUPAC name is 1,2,3,4-tetrahydroquinolin-4-amine. The compound’s canonical SMILES representation is C1CNC2=CC=CC=C2C1N. The computed molecular weight is 148.20 g/mol .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinolin-4-amine can participate in various chemical reactions, including hydroaminoalkylation and intramolecular Buchwald–Hartwig amination. These reactions lead to the formation of tetrahydroquinolines, which are pharmacologically relevant compounds .

Wissenschaftliche Forschungsanwendungen

Redox-Neutral Annulations

1,2,3,4-Tetrahydroquinolin-4-amine undergoes redox-neutral annulations, which are key in the field of organic synthesis. For instance, it engages in dual C–H bond functionalization with 2-alkylquinoline-3-carbaldehydes, pyridine analogues, and 2-(2-oxoethyl)malonates. Acetic acid often acts as a cosolvent or the sole promoter in these transformations, contributing to the synthesis of complex organic molecules (Zhu et al., 2017); (Zhu et al., 2018).

Antioxidant Activity

This compound exhibits significant antioxidant activities, especially when substituted with OH and NH2 groups. Its antioxidant potential is evident in evaluations using the oxygen-absorption method, indicating its potential application in polymer stability and material science (Nishiyama et al., 2003).

Catalyzed Domino Reactions

1,2,3,4-Tetrahydroquinolin-4-amine is involved in InCl(3)-catalyzed domino reactions with cyclic enol ethers in water, leading to efficient synthesis of diverse tetrahydroquinoline derivatives. This process, which shows high cis selectivity, is instrumental in synthesizing natural product analogs and pharmaceutical intermediates (Zhang & Li, 2002).

Endogenous Presence in Brain

Interestingly, 1,2,3,4-Tetrahydroquinolin-4-amine has been identified as an endogenous amine in the rat brain. Its detection raises intriguing possibilities about its physiological roles and potential implications in neurological conditions (Kohno et al., 1986); (Kotake et al., 1995).

Synthetic Applications

The compound's versatility in synthetic chemistry is demonstrated in various reactions. It undergoes α-metallation with lithium carbamates, participates in photo-induced cycloaddition reactions, and is involved in base-promoted regioselective syntheses. These reactions are critical for creating new chemical entities in drug discovery and material science (Katritzky & Sengupta, 1989); (Itoh et al., 2020); (Shally et al., 2019).

Antifungal Potency

A study on 4-methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines demonstrated potent antifungal activities against various fungal species, highlighting its potential in developing new antifungal agents (Méndez et al., 2010).

Hydrogenation and Amination Reactions

1,2,3,4-Tetrahydroquinolin-4-amine is also employed in tandem reduction-reductive amination reactions and cyclic amination onto aromatic rings. These reactions are foundational in synthesizing complex molecules with potential applications in pharmaceuticals and agrochemicals (Ueda et al., 2010); (Bunce et al., 2001).

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAOPTDGCXICDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593328 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroquinolin-4-amine | |

CAS RN |

801156-77-4 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

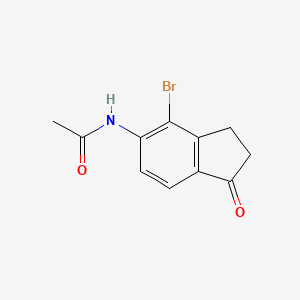

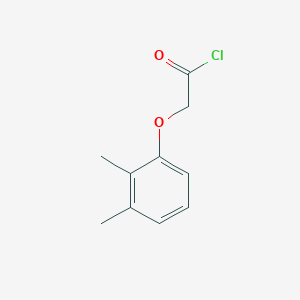

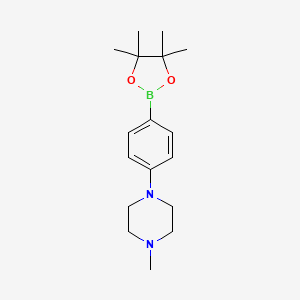

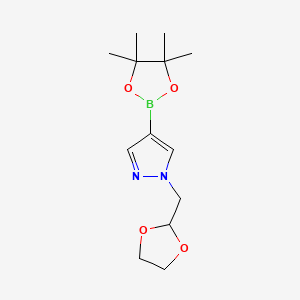

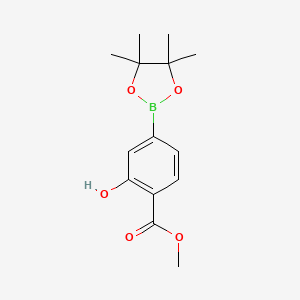

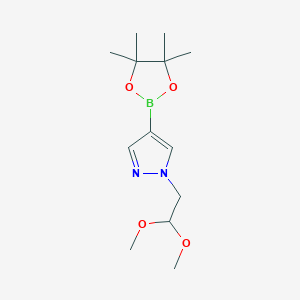

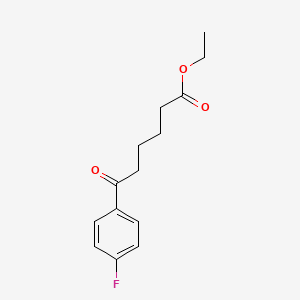

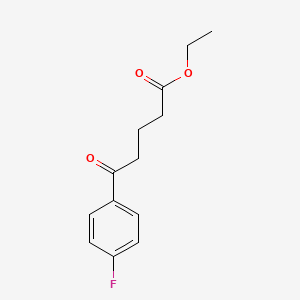

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)

![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)

![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)